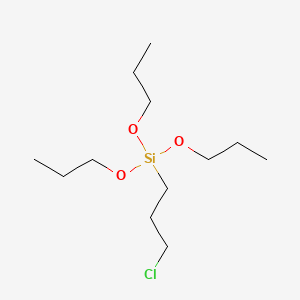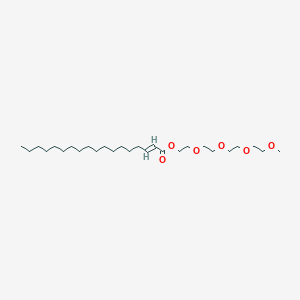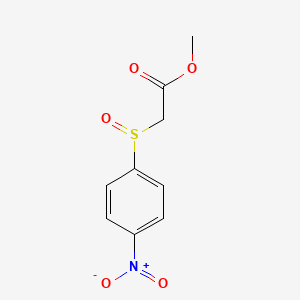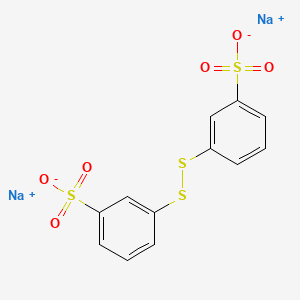
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes a chloro group, a diethylamino group, and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-4-aminobenzonitrile using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-(diethylamino)-o-toluidine under basic conditions to yield the final azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance sustainability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can break the azo bond, yielding amines.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide and are carried out in polar solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Products depend on the nucleophile used, such as phenols or secondary amines.
Aplicaciones Científicas De Investigación
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of pigments, inks, and coatings.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with cellular components, leading to staining or labeling of specific structures. In chemical reactions, the azo group can undergo electron transfer processes, facilitating the formation of new bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-(Diethylamino)phenyl)azo)benzonitrile
- 3-Chloro-4-((4-(dimethylamino)phenyl)azo)benzonitrile
- 4-((4-(Diethylamino)phenyl)azo)aniline
Uniqueness
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile is unique due to the presence of both a chloro group and a diethylamino group, which confer distinct reactivity and properties. The chloro group enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the diethylamino group increases its solubility in organic solvents and its ability to participate in electron transfer processes .
Propiedades
Número CAS |
93981-72-7 |
|---|---|
Fórmula molecular |
C18H19ClN4 |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
3-chloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C18H19ClN4/c1-4-23(5-2)15-7-9-17(13(3)10-15)21-22-18-8-6-14(12-20)11-16(18)19/h6-11H,4-5H2,1-3H3 |
Clave InChI |
XFWHVVCCAFALIU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)C#N)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















